Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)-2-methylpyridine
This guide provides an in-depth technical overview of 3-(Bromomethyl)-2-methylpyridine, a key heterocyclic building block for researchers, chemists, and professionals in drug development. This document emphasizes the compound's synthesis, reactivity, and practical applications, grounding its claims in established chemical principles and supported by verifiable references. It is important to note that this compound is most commonly supplied and handled as its hydrobromide salt, and much of the available data pertains to this form.
3-(Bromomethyl)-2-methylpyridine is a substituted pyridine derivative whose synthetic utility is dominated by the reactive bromomethyl group. This functionality allows it to act as a potent electrophile for introducing the (2-methylpyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. Due to its reactivity and to enhance stability for storage and handling, it is frequently prepared and sold as its hydrobromide salt.
Data Presentation: Physicochemical Properties of 3-(Bromomethyl)-2-methylpyridine Hydrobromide
| Property | Value | Source |
| CAS Number | 76915-53-2 | |
| Molecular Formula | C₇H₉Br₂N | |
| Molecular Weight | 266.96 g/mol | |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in polar solvents like water and alcohols | General Chemical Principles |
Note: Properties such as melting point, boiling point, and density are not consistently reported in publicly available technical literature and would require experimental determination.
Spectroscopic Characterization (Expected)
While experimental spectra for 3-(Bromomethyl)-2-methylpyridine are not available in the cited references, its structure allows for a confident prediction of its expected signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is a cornerstone of structural elucidation in organic chemistry.
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
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A singlet integrating to 3 protons for the methyl group (-CH₃) on the pyridine ring.
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A singlet integrating to 2 protons for the methylene group (-CH₂Br). Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.
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Three signals in the aromatic region corresponding to the three protons on the pyridine ring. These would exhibit characteristic splitting patterns (doublet, doublet, and doublet of doublets) based on their coupling with adjacent protons.
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¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The signal for the -CH₂Br carbon would be notably shifted due to the electronegative bromine.
Synthesis and Mechanistic Insight
The most logical and industrially relevant synthesis of 3-(Bromomethyl)-2-methylpyridine proceeds via the free-radical bromination of 2,3-dimethylpyridine (also known as 2,3-lutidine). This transformation selectively targets the C-H bonds of a methyl group that are "benzylic-like" due to their position adjacent to the aromatic pyridine ring.
Causality of the Synthetic Approach: The choice of N-Bromosuccinimide (NBS) as the brominating agent, in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), is critical. These conditions favor a free-radical chain reaction mechanism over electrophilic aromatic substitution. The benzylic-like position is preferentially attacked because the resulting radical intermediate is stabilized by resonance with the pyridine ring, lowering the activation energy for its formation. While there is potential for competition between the two methyl groups, subtle electronic and steric factors would influence the regioselectivity.
Mandatory Visualization: Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-(Bromomethyl)-2-methylpyridine via free-radical bromination.
Experimental Protocol: Representative Synthesis of a (Bromomethyl)pyridine Derivative
Disclaimer: This is a generalized protocol based on similar transformations and must be adapted and optimized for the specific synthesis of 3-(Bromomethyl)-2-methylpyridine. All work should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq) and carbon tetrachloride (CCl₄) to create a dilute solution.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
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Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation to yield the desired 3-(Bromomethyl)-2-methylpyridine. To obtain the hydrobromide salt, the purified free base can be treated with a solution of HBr in a suitable solvent.
Chemical Reactivity and Core Applications
The synthetic value of 3-(Bromomethyl)-2-methylpyridine is derived almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon an excellent electrophile. Bromide is a good leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the covalent attachment of the pyridine scaffold to other molecules, a pivotal step in the synthesis of complex organic compounds and active pharmaceutical ingredients (APIs).
Mandatory Visualization: Key Nucleophilic Substitution Reactions
Caption: Versatility in forming C-N, C-O, and C-S bonds via nucleophilic substitution.
Experimental Protocol: General Nucleophilic Substitution
Disclaimer: This protocol is a representative workflow. The choice of base, solvent, and temperature is highly dependent on the specific nucleophile used.
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Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an amine, phenol, or thiol) (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).
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Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) (1.1-1.5 eq) to deprotonate the nucleophile, if necessary. Stir for 15-30 minutes.
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Electrophile Addition: Slowly add a solution of 3-(Bromomethyl)-2-methylpyridine hydrobromide (1.0 eq) in the same solvent. Note: The base will also neutralize the HBr salt to generate the reactive free base in situ.
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Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction to completion by TLC.
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Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the final product.
Safety and Handling
As a reactive alkylating agent, 3-(Bromomethyl)-2-methylpyridine and its hydrobromide salt must be handled with care. Alkyl halides are often irritants and lachrymators. The primary source of safety information is the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation: GHS Hazard Information for the Hydrobromide Salt
| Hazard Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed. | |
| Additional Hazards | Causes skin, eye, and respiratory irritation. May cause severe burns upon prolonged contact.[2] |
Handling Recommendations:
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be required for larger quantities.[2]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
Conclusion
3-(Bromomethyl)-2-methylpyridine, primarily utilized as its more stable hydrobromide salt, is a versatile and powerful reagent in organic synthesis. Its value lies in the electrophilic nature of the bromomethyl group, which enables facile nucleophilic substitution reactions. This property makes it an indispensable building block for medicinal chemists and researchers aiming to construct complex molecules bearing the 2-methylpyridine-3-yl motif, contributing significantly to the discovery and development of new therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is paramount to its safe and effective use in the laboratory.
References
- Vertex AI Search Result. (2026). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery.
- Vertex AI Search Result. (2026). Unlock Chemical Synthesis: The Role of 3-Bromo-2-methylpyridine.
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PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]
- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Semantic Scholar.
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Chorell, E., et al. (2012). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
